Carbonic acid, methyl octahydro-1-pentalenyl ester
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Overview
Description
. This compound belongs to the class of carbonate esters, which are esters of carbonic acid. Carbonate esters are characterized by a carbonyl group flanked by two alkoxy groups .
Preparation Methods
The synthesis of carbonic acid, methyl octahydro-1-pentalenyl ester can be achieved through various methods. One common approach involves the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Industrial production methods often utilize photochemical strategies, where organic photocatalysts are used to facilitate the formation of ester derivatives under light irradiation . For example, the addition of carboxylic acids to olefins is an important method to produce esters in the industry .
Chemical Reactions Analysis
Carbonic acid, methyl octahydro-1-pentalenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acid catalysts for esterification, and photocatalysts for photochemical reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with aldehydes under visible light conditions can produce methyl benzoate derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various ester derivatives . In biology and medicine, esters like carbonic acid, methyl octahydro-1-pentalenyl ester are important components in pharmaceuticals, such as clopidogrel and methylphenidate . In the industry, it is used in the production of fine chemicals and natural products .
Mechanism of Action
The mechanism of action of carbonic acid, methyl octahydro-1-pentalenyl ester involves the formation of ester bonds through the reaction of carboxylic acids with alcohols . The molecular targets and pathways involved in these reactions include single electron transfer, energy transfer, and radical procedures . For example, the reaction with diazomethane involves an acid-base reaction to deprotonate the carboxylic acid, followed by a nucleophilic substitution reaction to produce the methyl ester .
Comparison with Similar Compounds
Carbonic acid, methyl octahydro-1-pentalenyl ester can be compared with other similar compounds, such as other carbonate esters and carboxylic acid derivatives . Similar compounds include methyl benzoate, ethyl acetate, and propyl formate . What sets this compound apart is its unique structure, which includes an octahydro-1-pentalenyl group, making it distinct from other esters .
Properties
CAS No. |
87731-19-9 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl methyl carbonate |
InChI |
InChI=1S/C10H16O3/c1-12-10(11)13-9-6-5-7-3-2-4-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
JYBGMFCPBCGCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
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